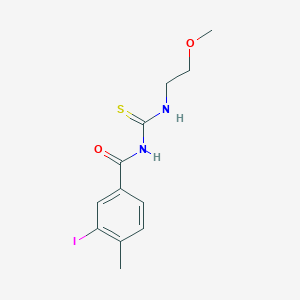
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with the molecular formula C12H15IN2O3S It is characterized by the presence of an iodine atom, a methoxyethyl group, a carbamothioyl group, and a methylbenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Formation of the Carbamothioyl Group: This step involves the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then treated with an alkylating agent to yield the carbamothioyl group.
Amidation: The final step involves the formation of the amide bond between the carbamothioyl group and the benzamide structure. This is typically achieved through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iodine atom, converting it to a less reactive form. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of deiodinated products
Substitution: Formation of substituted benzamides
Applications De Recherche Scientifique
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The carbamothioyl group is particularly important for its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-methoxybenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-ethylbenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-chlorobenzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15IN2O2S |
|---|---|
Poids moléculaire |
378.23 g/mol |
Nom IUPAC |
3-iodo-N-(2-methoxyethylcarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H15IN2O2S/c1-8-3-4-9(7-10(8)13)11(16)15-12(18)14-5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,18) |
Clé InChI |
QUKCYWSUHOHFNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


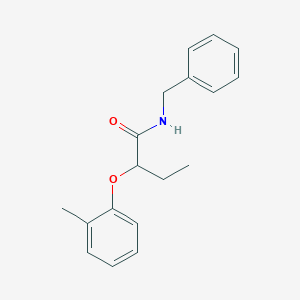
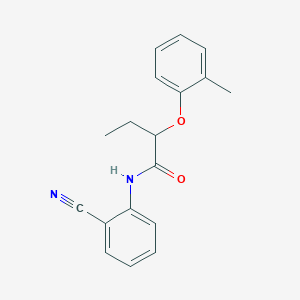
![4-{[2-(2-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B318511.png)
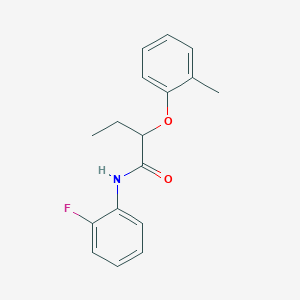
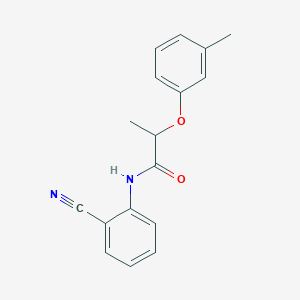
![4-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318521.png)
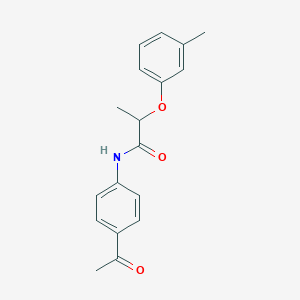
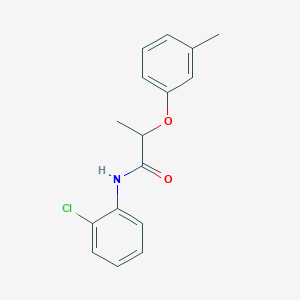
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B318525.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B318527.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)propanamide](/img/structure/B318529.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
![N-benzyl-2-[(4-methoxybenzoyl)(methyl)amino]benzamide](/img/structure/B318531.png)
![N-ethyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B318534.png)
